(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with a fluorinated phenyl group, a furan ring, and a methoxy group, making it a unique molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, followed by the introduction of the fluorinated phenyl group and the furan ring. The final step involves the formation of the imine and carboxamide functionalities under specific reaction conditions, such as the use of appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group and the furan ring can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the imine group results in the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Potential development of new therapeutic agents targeting specific diseases.
Industry: Use in the development of advanced materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the fluorinated phenyl group may enhance binding affinity to certain enzymes or receptors, while the chromene core could interact with DNA or proteins, modulating their function. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
- (2Z)-2-[(5-bromo-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide lies in the presence of the fluorinated phenyl group, which can significantly alter its chemical and biological properties compared to its chloro or bromo analogs. Fluorine atoms can enhance metabolic stability, binding affinity, and overall bioactivity, making this compound particularly interesting for further research and development.
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4/c1-14-8-9-16(24)12-19(14)26-23-18(22(27)25-13-17-6-4-10-29-17)11-15-5-3-7-20(28-2)21(15)30-23/h3-12H,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSITWRRKDQBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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